molecular formula C10H16N4O B13476197 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B13476197
M. Wt: 208.26 g/mol
InChI Key: SIEUMSCVKWTJAR-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a methyl group, as well as a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Substitution reactions: The amino and methyl groups can be introduced via substitution reactions on the pyrazole ring.

    Formation of the pyrrolidine ring: This can be synthesized through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions might reduce the pyrazole ring or other functional groups.

    Substitution: The amino and methyl groups on the pyrazole ring can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogenating agents, nucleophiles, and electrophiles are commonly used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Amino-4-methyl-1h-pyrazol-1-yl)ethan-1-one: Lacks the pyrrolidine ring.

    1-(Pyrrolidin-1-yl)ethan-1-one: Lacks the pyrazole ring.

    3-Amino-4-methyl-1h-pyrazole: Lacks the ethanone and pyrrolidine groups.

Uniqueness

The presence of both the pyrazole and pyrrolidine rings in 2-(3-Amino-4-methyl-1h-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one might confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 2-(3-amino-4-methyl-1H-pyrazol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one , also known by its CAS number 2137999-67-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16N4O
  • Molecular Weight : 208.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with an amino group and a pyrrolidine moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole and pyrrolidine frameworks exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have been shown to possess antibacterial and antifungal activities against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityMIC (mg/mL)Target Organisms
PA-1Antibacterial0.0039 - 0.025S. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzeneAntibacterialNot specifiedVarious harmful bacteria
3-Amino-Pyrazole DerivativesAntifungalNot specifiedFungal strains

The compound PA-1 demonstrated complete inhibition of S. aureus and E. coli growth within 8 hours at low concentrations, highlighting the effectiveness of similar structures in antimicrobial applications .

Anticancer Properties

The pyrazole scaffold has been explored for its potential as an anticancer agent. Studies have suggested that certain pyrazole derivatives can inhibit kinase activity, which is crucial in cancer cell proliferation.

Case Study: Kinase Inhibition
A study focusing on small molecule kinase inhibitors found that pyrazole derivatives could selectively inhibit specific kinases involved in cancer progression. The selectivity of these compounds minimizes side effects typically associated with broader-spectrum inhibitors .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in cellular signaling pathways.
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown the ability to disrupt bacterial cell wall integrity.
  • Induction of Apoptosis in Cancer Cells : By targeting specific kinases, the compound may trigger apoptotic pathways in malignant cells.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(3-amino-4-methylpyrazol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C10H16N4O/c1-8-6-14(12-10(8)11)7-9(15)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H2,11,12)

InChI Key

SIEUMSCVKWTJAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC(=O)N2CCCC2

Origin of Product

United States

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